

physicochemical characterization of Erdosteine powder

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Compound of Interest

Compound Name: Erdosteine

Cat. No.: B1671612

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An In-depth Technical Guide to the Physicochemical Characterization of **Erdosteine** Powder
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Erdosteine**, a mucolytic agent used in the treatment of respiratory diseases. The data presented herein is essential for formulation development, quality control, and regulatory submissions. Detailed experimental protocols for key characterization techniques are also provided.

General Physicochemical Properties

Erdosteine is a thiol derivative that acts as a prodrug, undergoing hepatic first-pass metabolism to its active metabolites.[1][2][3] It is structurally characterized by two thioether groups, which are key to its pharmacological activity.[3]

Table 1: General Physicochemical Data for **Erdosteine**

Property	Value	Reference(s)
Chemical Name	[[2-Oxo-2-[(tetrahydro-2-oxo-3-thienyl)amino]ethyl]thio]acetic acid	[4]
CAS Number	84611-23-4	[4][5]
Molecular Formula	C ₈ H ₁₁ NO ₄ S ₂	[4][5][6]
Molecular Weight	249.31 g/mol	[4][6]
Appearance	White to beige crystalline powder	[6]
pKa	3.71	[4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. **Erdosteine** is characterized as being sparingly soluble in aqueous buffers.[5]

Table 2: Solubility of **Erdosteine** in Various Solvents

Solvent	Solubility	Reference(s)
Water	Slightly soluble / Insoluble	[6][7]
Methanol	Slightly soluble	[6]
Ethanol	Slightly soluble; ~10 mg/mL	[6][7]
Dimethyl Sulfoxide (DMSO)	20 - 50 mg/mL	[5][7]
Dimethylformamide	~25 mg/mL	[5]
DMSO:PBS (pH 7.2) 1:5	~0.16 mg/mL	[5]

Thermal Properties and Polymorphism

Thermal analysis is crucial for understanding the stability and physical state of an API. Racemic **Erdosteine** exists in a single solid-state form.^{[8][9]} However, its pure enantiomers have been shown to exhibit polymorphism, giving rise to at least two different forms (Form I and Form II), which possess different physicochemical properties, including improved flowability and dissolution rates compared to the racemic form.^{[8][9][10]}

Table 3: Thermal Properties of Racemic and Enantiopure **Erdosteine**

Form	Melting Point Range (°C)	Onset (°C)	Reference(s)
Racemic Erdosteine	156 - 158	156	^{[4][6][8][9]}
Enantiopure Form I	112 - 134	123	^{[8][10]}
Enantiopure Form II	103 - 142	126	^{[10][11]}

Spectroscopic and Stability Data

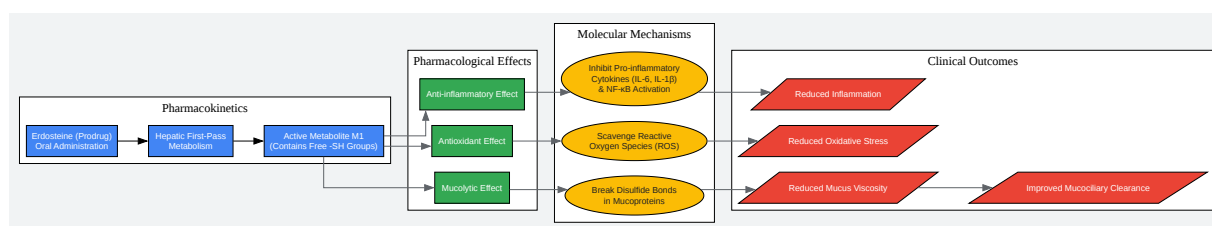
Spectroscopic analysis provides structural confirmation, while stability data informs storage and handling requirements.

Table 4: Spectroscopic and Stability Information for **Erdosteine**

Parameter	Details	Reference(s)
UV/Vis Absorbance (λ_{max})	235 nm; 236 nm (in H ₂ O)	[5][12]
Infrared (IR) Absorption Peaks (Racemic Form, cm ⁻¹)	1796, 1740, 1686, 1675, 1609, 1561	[9]
Infrared (IR) Absorption Peaks (Enantiopure Form I, cm ⁻¹)	1740, 1692, 1683, 1607, 1576	[8][10]
Storage Stability (Solid)	≥ 4 years at -20°C	[5]
Storage Stability (Aqueous Solution)	Not recommended for more than one day	[5]
Storage Stability (Stock Solution in Organic Solvent)	1 year at -80°C; 1 month at -20°C	[7]

Mechanism of Action Overview

Erdosteine's therapeutic effects stem from its multi-faceted mechanism of action, which includes mucolytic, antioxidant, and anti-inflammatory activities.[13] As a prodrug, it is converted in the liver to its active metabolite, M1, which contains free sulfhydryl groups responsible for its pharmacological effects.[14][15][16]



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